molecular formula C29H27NO6 B266694 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No. B266694
M. Wt: 485.5 g/mol
InChI Key: YQNDXVLMXAGQEQ-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione, also known as BDP, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. BDP is a member of the pyrrolidine-2,3-dione family and is characterized by its unique chemical structure. In

Mechanism of Action

The mechanism of action of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has been shown to have various biochemical and physiological effects. Studies have shown that (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione in lab experiments is its unique chemical structure, which allows for the exploration of its potential use in various scientific research applications. However, one of the limitations of using (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione. One direction is to explore its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to further explore its mechanism of action and how it interacts with various enzymes and proteins. Additionally, future studies could focus on developing more efficient synthesis methods for (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione and improving its solubility in water.
Conclusion:
In conclusion, (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. Its unique chemical structure and potential anti-tumor and neuroprotective properties make it a promising compound for future research. While there are limitations to its use in lab experiments, continued research could lead to the development of more efficient synthesis methods and the exploration of its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione involves a multi-step process that requires the use of various chemicals and reagents. One of the most common methods for synthesizing (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is through the reaction of 4-propoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with benzylamine and N,N'-carbonyldiimidazole to form the final product, (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione.

Scientific Research Applications

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has been shown to have potential use in various scientific research applications. One of the most notable applications is in the field of cancer research. Studies have shown that (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has anti-tumor properties and can inhibit the growth of cancer cells. (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione has also been shown to have potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO6/c1-2-14-34-22-11-8-20(9-12-22)26-25(27(31)21-10-13-23-24(17-21)36-16-15-35-23)28(32)29(33)30(26)18-19-6-4-3-5-7-19/h3-13,17,26,31H,2,14-16,18H2,1H3/b27-25+

InChI Key

YQNDXVLMXAGQEQ-IMVLJIQESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CC=CC=C5

SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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